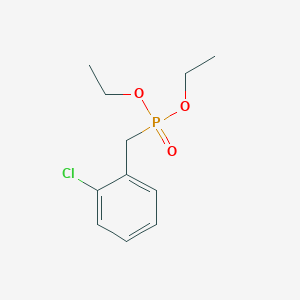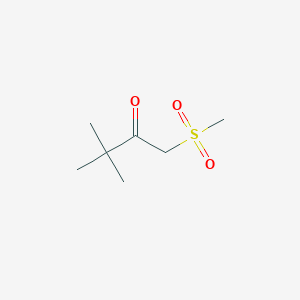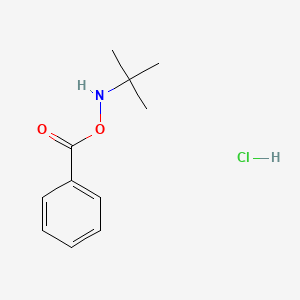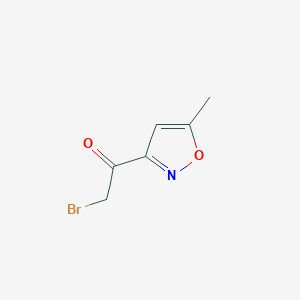
Diethyl 2-chlorobenzylphosphonate
Vue d'ensemble
Description
Diethyl 2-chlorobenzylphosphonate (DECBP) is a synthetic organic compound that is widely used in various scientific applications. It is a colorless liquid with a molecular weight of 238.6 g/mol and a melting point of -20°C. DECBP is a component of organophosphate compounds, which are widely used as insecticides, herbicides, and fungicides. In addition, DECBP is used in pharmaceuticals, food additives, and in the production of polymers and plastics.
Applications De Recherche Scientifique
Corrosion Inhibition in Industrial Processes Diethyl 2-chlorobenzylphosphonate derivatives have been studied for their effectiveness as corrosion inhibitors. Specifically, α-aminophosphonates, which share a similar structure, have shown potential in protecting mild steel in hydrochloric acid solutions, commonly used in industrial pickling processes. These compounds exhibit high inhibition efficiency and adhere well to metallic surfaces, suggesting their suitability for industrial applications (Gupta et al., 2017).
Synthesis of Organic Compounds this compound and related compounds are valuable in organic synthesis. For instance, derivatives of diethyl phosphonate have been used as reagents in the Emmons-Horner Wittig reaction to convert aldehydes and ketones into compounds with α,β-unsaturated N-methoxy-N-methylamide groups. This process highlights their role in the formation of complex organic molecules with specific functionalities (Netz & Seidel, 1992).
Anticorrosion Properties and Structural Studies Research has been conducted on the synthesis and structural characterization of diethyl phosphonate derivatives, which include studying their anticorrosion properties. These studies combine experimental techniques like SEM and AFM with theoretical methods like DFT and molecular dynamic simulations to understand the interaction of these compounds with metal surfaces. Such research aids in developing more effective corrosion inhibitors and understanding their molecular mechanisms (Moumeni et al., 2020).
Potential in Pharmaceutical Applications Some studies have explored the synthesis of novel alkylphosphonate derivatives, including diethyl phosphonates, for their potential antimicrobial properties. These compounds have shown effectiveness against various bacterial and fungal strains, indicating their potential as promising antimicrobial drugs. Computational molecular docking studies also support these findings, offering insights into the molecular interactions responsible for their biological activity (Shaik et al., 2021).
Safety and Hazards
Diethyl 2-chlorobenzylphosphonate is classified under the GHS07 hazard class. The associated hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing vapors, mist, or gas, and not getting the substance in eyes, on skin, or on clothing .
Mécanisme D'action
Target of Action
Diethyl 2-chlorobenzylphosphonate is a difunctional monohalogenation reagent . It is most reactive among the three compounds and has been shown to react with benzene in an electrophilic substitution reaction .
Mode of Action
The compound interacts with its targets through an electrophilic substitution reaction . It has been used as a reagent for the chlorination of aromatic compounds, such as benzene . It reacts with benzene to form chlorobenzene .
Biochemical Pathways
It is known that the compound can be used to synthesize chloro-, bromo-, and diethyl-substituted benzenes .
Pharmacokinetics
It is known that the compound is a liquid at room temperature .
Result of Action
The primary result of the action of this compound is the formation of chlorobenzene through an electrophilic substitution reaction with benzene . This reaction is part of the compound’s role as a difunctional monohalogenation reagent .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as temperature and the presence of other chemical compounds. For instance, the compound should be stored in a dry environment at room temperature .
Propriétés
IUPAC Name |
1-chloro-2-(diethoxyphosphorylmethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClO3P/c1-3-14-16(13,15-4-2)9-10-7-5-6-8-11(10)12/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGLKJMZAVRUQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=CC=C1Cl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80501166 | |
| Record name | Diethyl [(2-chlorophenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29074-98-4 | |
| Record name | Diethyl [(2-chlorophenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Nitrobenzo[b]thiophene](/img/structure/B1338478.png)












